molecular formula C23H17Cl3N2O2 B2770321 4-(4-chlorobenzoyl)-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one CAS No. 317822-29-0

4-(4-chlorobenzoyl)-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one

Cat. No. B2770321
CAS RN: 317822-29-0
M. Wt: 459.75
InChI Key: JGBAYHWEISMBQS-UHFFFAOYSA-N
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Description

The compound “4-(4-chlorobenzoyl)-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one” is a complex organic molecule. It contains a quinoxalin-2-one group, which is a type of heterocyclic compound . It also contains a 4-chlorobenzoyl group , which is an aroyl group formed by removing the OH from the carboxy group of 4-chlorobenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and a heterocyclic quinoxalin-2-one group . The exact structure would depend on the specific arrangement of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of multiple chlorine atoms might make the compound relatively heavy and possibly quite reactive .

Scientific Research Applications

Corrosion Inhibition

Quinoxaline derivatives are investigated for their potential as corrosion inhibitors. A study employing quantum chemical calculations based on the Density Functional Theory (DFT) method evaluated the inhibition efficiencies of quinoxalines on copper corrosion in nitric acid media. These calculations help establish a relationship between the molecular structures of quinoxalines and their inhibition efficiency, indicating a significant application in protecting metals from corrosion (Zarrouk et al., 2014).

Antimicrobial and Mosquito Larvicidal Activities

Quinoxaline derivatives have shown promising results in antimicrobial and mosquito larvicidal activities. For instance, synthesized quinoxaline compounds exhibited good antibacterial and antifungal activities, comparable to standard antibiotics. Additionally, their mosquito larvicidal activity against Culex quinquefasciatus larvae highlights their potential in pest control applications (Rajanarendar et al., 2010).

Anti-inflammatory Properties

In the search for new H4 receptor ligands with anti-inflammatory properties, quinoxaline derivatives were identified as a new lead structure. These compounds, through structure-activity relationship exploration, showed significant anti-inflammatory properties in vivo, indicating their potential use in treating inflammation-related conditions (Smits et al., 2008).

Potential Anti-cancer Applications

The synthesis and characterization of quinoxaline derivatives have been explored for their potential anti-cancer properties. For example, novel isoxazolquinoxaline derivatives underwent detailed structural analysis, including DFT calculations and docking studies, to predict their activity against cancer targets. These studies provide insights into designing new quinoxaline-based drugs with anti-cancer capabilities (Abad et al., 2021).

properties

IUPAC Name

4-(4-chlorobenzoyl)-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl3N2O2/c1-14-22(29)27(13-15-6-11-18(25)19(26)12-15)20-4-2-3-5-21(20)28(14)23(30)16-7-9-17(24)10-8-16/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBAYHWEISMBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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